molecular formula C22H24N2O4 B2369935 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide CAS No. 921545-30-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide

Cat. No. B2369935
CAS RN: 921545-30-4
M. Wt: 380.444
InChI Key: YHXXPBPUJPVGMQ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Computational Studies

A study synthesized a series of heterocyclic hybrids with a benzimidazole-tethered oxazepine structure. The molecular structures were confirmed through spectroscopic and X-ray diffraction studies. Computational methods like Density Functional Theory (DFT) were used to analyze the charge distributions and molecular orbitals, revealing insights into the NLO properties of these compounds (Almansour et al., 2016).

Synthetic Approaches

Research detailed the synthesis of oxazepine derivatives, showcasing the chemical versatility and potential applications of these compounds. For instance, a novel one-pot multicomponent reaction involving isocyanides was developed to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani et al., 2010). Another study explored the synthesis of new structures containing oxazepine rings, indicating potential biological activities of these compounds (Abood, 2010).

Catalytic Transformations

A research focused on a Rh(III)-catalyzed coupling reaction involving N-phenoxyacetamides, leading to the formation of oxazepine rings. This study highlighted a method for synthesizing chroman derivatives, illustrating the potential of oxazepine structures in catalytic transformations (Duan et al., 2014).

Biological and Pharmacological Investigations

Several studies have examined the biological and pharmacological aspects of oxazepine derivatives. For instance, research into dibenzo[b,f][1,4]oxazepines revealed their interaction with various receptors, indicating their potential as therapeutic agents (Naporra et al., 2016). Another study synthesized novel eugenol derivatives with oxazepine structures and tested their anticancer activity against breast cancer cells, showing promising results (Alam, 2022).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-12-24-18-13-16(10-11-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h4-11,13H,1,12,14-15H2,2-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXPBPUJPVGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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